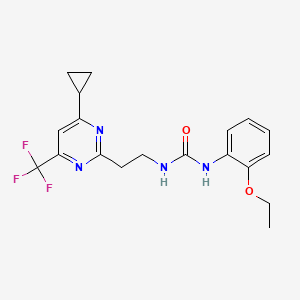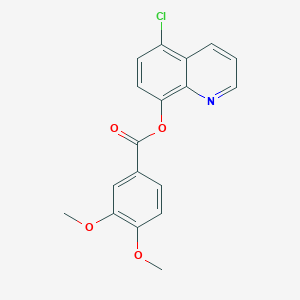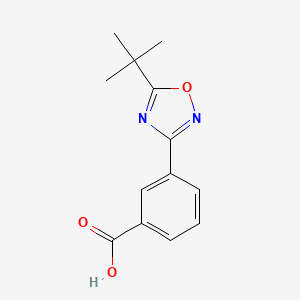
3-Methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Annulation Reactions : Meyer et al. (1986) explored the reaction of 3-Methyl-2-pyrrolidino-1-butene with various 2-formyl-2-cyclohexen-ones, leading to the production of complex compounds including octalindiones (Meyer, Brannon, Merritt, & Seebach, 1986).
Acid-Catalyzed Transformations : Pattenden and Storer (1974) reported on the transformation of substituted cyclopentenones in the presence of pyridine hydrochloride and HCl, leading to a range of cyclopentenediones, a process relevant to the structural modifications of pyrrolidinyl compounds (Pattenden & Storer, 1974).
Acylation and Synthesis of 3-Acyltetramic Acids : Jones et al. (1990) detailed a method for acylating pyrrolidine-2,4-diones, resulting in 3-acyltetramic acids. This process involves the use of boron trifluoride and Lewis acids, highlighting the compound's role in synthesizing complex organic molecules (Jones, Begley, Peterson, & Sumaria, 1990).
Synthesis of Tritiated Isotopomers : Wheeler and Clodfelter (2008) described the synthesis of tritiated isotopomers of enzastaurin, a compound structurally related to pyrrolidinyl purine diones, for ADME studies. This research illustrates the use of the compound in radiolabeling for pharmaceutical research (Wheeler & Clodfelter, 2008).
Biological Activities and Applications
Antibacterial Activity : Angelov, Terziyska, and Georgiev (2023) discovered that a derivative of pyrrolidine-2,4-dione exhibited moderate antibacterial activity against S. aureus and E. coli, suggesting potential pharmaceutical applications (Angelov, Terziyska, & Georgiev, 2023).
Anticonvulsant Properties : Obniska et al. (2005) synthesized and tested pyrrolidine-2,5-dione derivatives for anticonvulsant activity, revealing that compounds with an aromatic ring at position-3 showed effectiveness in electroshock-induced seizures (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Amnesia-Reversal Activity : Butler et al. (1987) evaluated dihydro-1H-pyrrolizine-3,5(2H,6H)-diones for reversing electroconvulsive shock-induced amnesia in mice. The study identified several compounds with promising activity, contributing to research in cognitive disorders (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).
Antioxidant Activity : Boobalan et al. (2014) provided a computational perspective on the antioxidant active Mannich base pyrrolidine-2,5-dione, highlighting its potential use in antioxidant therapy (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).
Eigenschaften
IUPAC Name |
3-methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-6-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-4-5-8-17/h3H,1,4-8H2,2H3,(H,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIGQHSHHXDNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)

![1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol](/img/structure/B2415102.png)


![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)


![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)
![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)